Dimethyl 8-(trifluoromethyl)indolizine-1,2-dicarboxylate
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Overview
Description
Dimethyl 8-(trifluoromethyl)indolizine-1,2-dicarboxylate is a synthetic organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a trifluoromethyl group and two ester functionalities in this compound enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 8-(trifluoromethyl)indolizine-1,2-dicarboxylate typically involves the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized using classical methodologies such as the Scholtz or Chichibabin reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
Esterification: The final step involves esterification to introduce the dimethyl ester groups, typically using methanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indolizine derivatives.
Scientific Research Applications
Dimethyl 8-(trifluoromethyl)indolizine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of Dimethyl 8-(trifluoromethyl)indolizine-1,2-dicarboxylate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: Inhibition of enzyme activity, leading to disruption of cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Indolizine: The parent compound with a simpler structure.
Trifluoromethyl Indole: Similar in having a trifluoromethyl group but lacks the ester functionalities.
Dimethyl Indole-2-carboxylate: Similar ester functionalities but lacks the trifluoromethyl group.
Uniqueness: Dimethyl 8-(trifluoromethyl)indolizine-1,2-dicarboxylate is unique due to the combination of the trifluoromethyl group and ester functionalities, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
91043-76-4 |
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Molecular Formula |
C13H10F3NO4 |
Molecular Weight |
301.22 g/mol |
IUPAC Name |
dimethyl 8-(trifluoromethyl)indolizine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H10F3NO4/c1-20-11(18)7-6-17-5-3-4-8(13(14,15)16)10(17)9(7)12(19)21-2/h3-6H,1-2H3 |
InChI Key |
PNTAWJZAXITJGE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C=CC=C(C2=C1C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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